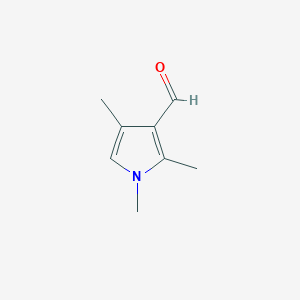
1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole derivatives with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficiency.
化学反応の分析
Types of Reactions
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The alde
生物活性
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring structure with three methyl groups and an aldehyde functional group. This structure contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which modulates enzyme function and alters metabolic pathways.
- Cellular Signaling Modulation : It may influence signal transduction pathways that are crucial for cellular responses to stimuli, potentially leading to anti-inflammatory or anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promise in anticancer research. A study involving derivatives of pyrrole compounds indicated that modifications on the pyrrole ring could enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions could significantly improve the potency against tumor cells while minimizing toxicity to normal cells .
Study on Antituberculosis Activity
A notable study evaluated pyrrole derivatives for their antitubercular properties. Although this compound was not the primary focus, related compounds demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. The findings suggest that similar structural motifs may confer beneficial properties for targeting tuberculosis .
Cytotoxicity Assessment
In a cytotoxicity assessment using human cancer cell lines, this compound exhibited varying degrees of cytotoxic effects depending on concentration. At lower concentrations, it displayed minimal effects on cell viability; however, higher concentrations led to significant reductions in cell survival rates. This dosage-dependent response emphasizes the importance of careful dosing in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3,4-Dimethylpyrrole | Low | Moderate | Low |
| Pyrrole-2-carboxamide | High | Very High | Low |
This table illustrates the comparative biological activities of this compound with other pyrrole derivatives.
特性
IUPAC Name |
1,2,4-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDDWMPJPUIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













